molecular formula C11H19N3 B13579841 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine

3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine

Cat. No.: B13579841
M. Wt: 193.29 g/mol
InChI Key: UFLOIRXQXDYHHX-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The imidazole ring can be reduced to form dihydroimidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazoles.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-imidazole: Lacks the piperidine ring but shares the imidazole moiety.

    Piperidine: Lacks the imidazole ring but shares the piperidine moiety.

    3-((1-Methyl-1H-imidazol-2-yl)methyl)piperidine: Similar structure but with a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

3-((1-Ethyl-1h-imidazol-2-yl)methyl)piperidine is unique due to the presence of both the imidazole and piperidine rings, which can confer distinct chemical and biological properties. The ethyl group on the imidazole ring can also influence the compound’s reactivity and interactions with molecular targets.

Biological Activity

3-((1-Ethyl-1H-imidazol-2-yl)methyl)piperidine, a compound featuring both piperidine and imidazole moieties, has garnered attention for its potential biological activities. Its structural components suggest interactions with various biological targets, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound consists of:

  • Piperidine Ring : Known for its versatility in medicinal chemistry, often exhibiting various pharmacological effects.
  • Imidazole Ring : Recognized for its role in enzyme catalysis and as a ligand in coordination chemistry.

These structural features contribute to the compound's potential interactions with biological systems.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This coordination can modulate the function of enzymes involved in various metabolic pathways.
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognition .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

Activity Description
Antimicrobial Potential efficacy against bacterial and fungal infections.
Anticancer Induces apoptosis in cancer cell lines, showing promise as an anticancer agent .
Neuroprotective May inhibit neurotransmitter uptake, suggesting potential in neurodegenerative conditions .
Anti-inflammatory Exhibits effects on inflammatory pathways, possibly through enzyme inhibition .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that piperidine derivatives could inhibit microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231). The compound showed significant morphological changes and enhanced caspase-3 activity at concentrations as low as 1 μM .
  • Neuroprotective Effects :
    • Research indicated that piperidine derivatives could affect neurotransmitter uptake, which is crucial for managing conditions like depression and anxiety. The ability to stabilize membranes and inhibit ion channels was highlighted as a mechanism contributing to these effects .
  • Enzyme Inhibition :
    • Various studies have shown that piperidine derivatives can inhibit key enzymes involved in inflammation and cancer progression. For instance, compounds were identified as potential inhibitors of kinases and proteases, which are critical targets in cancer therapy .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

3-[(1-ethylimidazol-2-yl)methyl]piperidine

InChI

InChI=1S/C11H19N3/c1-2-14-7-6-13-11(14)8-10-4-3-5-12-9-10/h6-7,10,12H,2-5,8-9H2,1H3

InChI Key

UFLOIRXQXDYHHX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CC2CCCNC2

Origin of Product

United States

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